4-(3-Benzyl-thioureido)-benzoic acid
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Overview
Description
4-(3-Benzyl-thioureido)-benzoic acid is an organic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyl-thioureido)-benzoic acid typically involves the reaction of 4-isothiocyanatobenzoic acid with benzylamine. The reaction is carried out in a suitable solvent such as dioxane at reflux temperature in the presence of a base like triethylamine . The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with benzylamine to form the desired thiourea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-thioureido)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other thiourea derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antitubercular agent.
Mechanism of Action
The mechanism of action of 4-(3-Benzyl-thioureido)-benzoic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides
- 4-(3-(Aryl)thioureido)benzenesulfonamides
Uniqueness
4-(3-Benzyl-thioureido)-benzoic acid is unique due to its specific benzyl group, which can influence its biological activity and chemical reactivity. Compared to other thiourea derivatives, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Properties
IUPAC Name |
4-(benzylcarbamothioylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(19)12-6-8-13(9-7-12)17-15(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H2,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAKQZPSSALVKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354787 |
Source
|
Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
109310-93-2 |
Source
|
Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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